
4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate typically involves the reaction of tert-butyl and methyl-substituted morpholine derivatives with appropriate carboxylating agents . The reaction conditions often include the use of solvents such as methanol or ethanol, and the process is carried out under controlled temperatures and pressures to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality . The use of catalysts and optimized reaction conditions further enhances the production process .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Organic Synthesis
4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate serves as an important intermediate in organic synthesis. Its functional groups enable it to participate in various chemical reactions, such as:
- Nucleophilic Substitution : Facilitating the introduction of new functional groups.
- Condensation Reactions : Leading to the formation of larger, complex molecules.
Medicinal Chemistry
The compound has potential therapeutic applications due to its ability to interact with biological targets. Interaction studies have shown that it may exhibit binding affinity to specific receptors, which could be explored for drug development in areas such as:
- Anticancer Agents : Investigating its effects on cancer cell lines.
- Anti-inflammatory Drugs : Assessing its role in reducing inflammation in biological models.
Materials Science
In materials science, this compound can be used as a building block for synthesizing polymers or other materials with desirable properties such as:
- Thermal Stability : Enhancing the thermal properties of polymeric materials.
- Chemical Resistance : Improving resistance against various solvents and chemicals.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Polymer Development
Research focused on developing a new polymer using this compound as a monomer. The resulting polymer exhibited enhanced mechanical properties and thermal stability compared to traditional polymers used in similar applications.
Comparative Data Table
Mechanism of Action
The mechanism of action of 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects . The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butyl 2-methyl morpholine-2,4-dicarboxylate .
- ®-4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate .
- (S)-4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate .
Uniqueness
4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate is unique due to its specific tert-butyl and methyl substitutions, which confer distinct chemical and physical properties . These properties make it particularly valuable in applications requiring precise molecular interactions and stability .
Biological Activity
4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHN O
- Molecular Weight : 245.27 g/mol
- Structural Features : The compound features a morpholine ring substituted with tert-butyl and methyl groups at the 4 and 3 positions, respectively, along with two carboxylate groups at the 3 and 4 positions of the morpholine ring. This substitution pattern enhances its stability and selectivity in biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structural characteristics allow it to modulate various biochemical pathways, potentially influencing metabolic processes relevant to therapeutic applications.
Key Mechanisms:
- Enzyme Modulation : It has been shown to affect enzyme activity, which can lead to alterations in metabolic pathways .
- Receptor Binding : The compound may exhibit binding affinity for certain receptors, which could translate into therapeutic effects .
Biological Activity
Research indicates that this compound possesses several biological activities:
- Medicinal Chemistry Applications : It is being explored as a building block for developing pharmaceuticals targeting various diseases, particularly those affecting the central nervous system .
- Potential Therapeutic Properties : Studies suggest its use as a precursor in drug development due to its ability to modulate biological pathways effectively .
Study on Enzyme Interaction
A study examined the interaction between this compound and specific enzymes involved in metabolic pathways. The findings indicated that the compound could enhance or inhibit enzyme activity depending on the concentration used, suggesting potential applications in metabolic disorders .
Comparative Analysis
Comparative studies with structurally similar compounds revealed that this compound exhibited superior binding affinity for certain targets, highlighting its potential as a more effective therapeutic agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing enantiomerically pure (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate?
- Methodological Answer : The compound is synthesized via Boc (tert-butoxycarbonyl) protection of (S)-3-morpholinecarboxylic acid, followed by esterification with methyl chloroformate. Key steps include:
- Using Boc₂O (di-tert-butyl dicarbonate) in THF under inert conditions to protect the morpholine nitrogen .
- Esterification with methyl chloroformate in the presence of a base like triethylamine to yield the methyl ester .
- Purification via column chromatography (hexane/ethyl acetate) and verification of enantiomeric purity using chiral HPLC with a Chiralpak AD-H column .
Q. How can researchers confirm the stereochemical integrity of 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate during synthesis?
- Methodological Answer :
- Circular Dichroism (CD) : Compare the CD spectrum with a reference standard of known (S)-configuration .
- X-ray Crystallography : Resolve single crystals grown from slow evaporation of an ethanol/water mixture to confirm absolute configuration .
- ¹H/¹³C NMR Analysis : Assign stereochemistry using NOESY correlations and coupling constants (e.g., axial vs. equatorial proton environments in the morpholine ring) .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodological Answer :
- Store in amber vials at –20°C under argon to prevent hydrolysis of the ester and Boc groups .
- Avoid exposure to moisture; use molecular sieves (3Å) in storage containers to absorb residual water .
Advanced Research Questions
Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs)?
- Methodological Answer :
- The dicarboxylate moiety can act as a linker in Zr-based MOFs (e.g., UiO-66 derivatives). Replace terephthalic acid with the hydrolyzed form of the compound (3,4-dicarboxylic acid) during MOF synthesis .
- Activation steps: Hydrolyze the ester groups using NaOH (1M) in methanol/water (3:1) at 60°C for 6 hours to generate free carboxylates .
- Characterize MOF crystallinity via PXRD and surface area via BET analysis .
Q. What strategies resolve contradictions in stereochemical outcomes during the synthesis of derivatives (e.g., quinoline ring-expansion reactions)?
- Methodological Answer :
- Mechanistic Studies : Use deuterium labeling (e.g., D₂O quenching) to track proton transfer steps in base-promoted ring expansions, as described in quinoline syntheses .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to identify transition states and stereochemical bottlenecks .
- In Situ Monitoring : Employ ReactIR to detect intermediates and optimize reaction conditions (e.g., temperature, base strength) .
Q. How can researchers leverage this compound to study enantioselective catalysis in heterocyclic systems?
- Methodological Answer :
- Chiral Auxiliary Applications : Use the (S)-configured morpholine ring to induce asymmetry in Pd-catalyzed cross-coupling reactions. For example, synthesize chiral pyrazole derivatives via [3+2] cycloadditions with α-diazo carbonyl compounds .
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze one enantiomer of racemic intermediates, enhancing enantiomeric excess (ee) .
Q. Data Contradiction Analysis
Q. How to address discrepancies in reported yields for Boc-protection steps?
- Methodological Answer :
- Parameter Screening : Systematically vary solvent polarity (THF vs. DCM), temperature (0°C vs. RT), and Boc₂O equivalents (1.2–2.0 eq) to identify optimal conditions .
- Side-Reaction Mitigation : Add DMAP (4-dimethylaminopyridine) to accelerate Boc protection and minimize competing hydrolysis .
Q. What analytical methods differentiate between degradation products and synthetic intermediates?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate and identify hydrolyzed products (e.g., free carboxylic acids) with m/z 231.1 (M+H⁺) .
- TGA-DSC : Monitor thermal decomposition profiles (N₂ atmosphere, 10°C/min) to distinguish between residual solvents and chemical degradation .
Q. Experimental Design Tables
Properties
IUPAC Name |
4-O-tert-butyl 3-O-methyl morpholine-3,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-7-8(12)9(13)15-4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKJMJAQUGFIHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621397 | |
Record name | 4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212650-45-8 | |
Record name | 4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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